Dodecylbenzene

Description

dodecylbenzene is a natural product found in Aloe vera with data available.

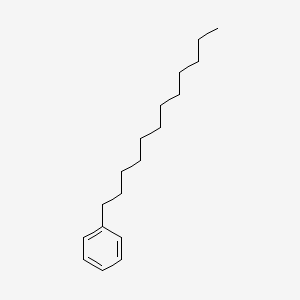

Structure

3D Structure

Properties

IUPAC Name |

dodecylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18/h11,13-14,16-17H,2-10,12,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKXNDCHNDYVRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30, Array | |

| Record name | DODECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8604 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DODECYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0265 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026994 | |

| Record name | Dodecylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dodecylbenzene is a colorless liquid with a weak oily odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID. | |

| Record name | DODECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8604 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, tetrapropylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, mono-C10-14-alkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5053 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DODECYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0265 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

627.8 °F at 760 mmHg (NTP, 1992), 328 °C, 290-410 °C | |

| Record name | DODECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8604 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DODECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DODECYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0265 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

275 °F (NTP, 1992), 285 °F, 140.6 °C | |

| Record name | DODECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8604 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DODECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DODECYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0265 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 77 °F (NTP, 1992), Insoluble in water, Solubility in water: none | |

| Record name | DODECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8604 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DODECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DODECYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0265 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.86 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8851 @ 20 °C/4 °C, Relative density (water = 1): 0.86 | |

| Record name | DODECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8604 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DODECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DODECYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0265 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

8.47 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 8.47 (AIR= 1) | |

| Record name | DODECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8604 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DODECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

211.97 mmHg (USCG, 1999), 0.0000511 [mmHg], 5.1X10-5 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: | |

| Record name | DODECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8604 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dodecylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5053 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DODECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DODECYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0265 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

123-01-3, 29986-57-0, 68442-69-3, 25265-78-5 | |

| Record name | DODECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8604 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dodecylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyldodecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029986570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, mono-C10-14-alkyl derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068442693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DODECYLBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DODECYLBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, tetrapropylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, mono-C10-14-alkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, mono-C10-14-alkyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLDODECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2AX003680 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DODECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DODECYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0265 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

19.4 °F (NTP, 1992), 3 °C | |

| Record name | DODECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8604 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DODECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/937 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DODECYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0265 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

"environmental fate and toxicology of dodecylbenzene"

An In-depth Technical Guide to the Environmental Fate and Toxicology of Dodecylbenzene

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the environmental lifecycle and toxicological profile of dodecylbenzene, a key chemical intermediate. Primarily serving as a precursor to linear alkylbenzene sulfonate (LAS), one of the most widely used anionic surfactants in detergents and cleaning products, its environmental presence and potential impacts are of significant scientific interest.[1] This document is structured to provide researchers, environmental scientists, and drug development professionals with a foundational understanding of dodecylbenzene's properties, its transformation in the environment, and the methodologies used to assess its risk.

Physicochemical Characteristics: The Foundation of Environmental Behavior

Understanding the intrinsic properties of dodecylbenzene is critical to predicting its movement and partitioning in the environment. It is a colorless, viscous liquid with a characteristic weak odor.[1] Its high octanol-water partition coefficient (Log KOW) indicates a strong tendency to associate with organic matter and lipids rather than remaining in aqueous phases, a property that governs its distribution in soil, sediment, and biota.[2][3][4]

Table 1: Key Physicochemical Properties of Dodecylbenzene and Related Compounds

| Property | Dodecylbenzene | Dodecylbenzenesulfonic Acid (DBSA) | Sodium Dodecylbenzene Sulfonate (SDBS) | Source(s) |

|---|---|---|---|---|

| CAS Number | 123-01-3 | 27176-87-0 | 25155-30-0 | [5] |

| Molecular Formula | C₁₈H₃₀ | C₁₈H₃₀O₃S | C₁₈H₂₉NaO₃S | [6] |

| Molecular Weight | 246.43 g/mol | 326.49 g/mol | 348.48 g/mol | [7] |

| Physical State | Colorless Liquid | Light Yellow to Brown Liquid | Solid (Powder/Flake) or Liquid Slurry | [1][7][8] |

| Melting Point | 3 °C | 10 °C | 288 °C | [4][9][10] |

| Boiling Point | 331 °C | >204.5 °C | Decomposes | [4][9][10] |

| Water Solubility | Very Low | Soluble | 300 mg/L | [9][10] |

| log KOW | ~8.65 | 1.96 (for salt) | 1.96 | [2][3][4][9] |

| Vapor Pressure | 0.1 hPa @ 50 °C | 3 x 10⁻¹³ Pa (modeled) | Negligible |[4][9] |

Note: Dodecylbenzene itself is highly hydrophobic. Its sulfonated and salt forms (DBSA and SDBS), which are the environmentally relevant surfactants, are significantly more water-soluble.

Environmental Fate and Distribution

Once released into the environment, typically through wastewater effluent, the fate of dodecylbenzene and its derivatives is governed by a combination of partitioning, degradation, and transport processes.

Partitioning in Environmental Compartments

Fugacity modeling indicates that if released equally to air, water, and soil, the majority of dodecylbenzenesulfonic acid will partition to soil (65%) and water (32%), with smaller amounts in sediment (2.5%) and air (0.5%).[9] The high soil adsorption coefficient (KOC) value of 9076 confirms its strong tendency to bind to organic carbon in soil and sludge, which limits its mobility in groundwater but concentrates it in solids.[9]

Degradation Pathways: The Primary Removal Mechanism

The primary mechanism for the removal of linear alkylbenzene sulfonates (LAS) from the environment is biodegradation.[11][12] Abiotic processes play a lesser, though still relevant, role.

2.2.1. Biodegradation

Microorganisms in soil, water, and sediment readily degrade LAS. The process is highly efficient under aerobic conditions but can also occur, albeit much more slowly, in anaerobic environments.

-

Aerobic Biodegradation: This is the dominant and most rapid degradation pathway.[13] The process is initiated by bacterial enzymes that attack the terminal methyl group of the alkyl chain (ω-oxidation), followed by sequential shortening of the chain via β-oxidation.[13][14][15] This creates a series of intermediate metabolites known as sulfophenylcarboxylic acids (SPCs).[14][15][16] These SPCs are then further degraded through the cleavage of the aromatic ring, ultimately leading to complete mineralization into carbon dioxide, water, and sulfate.[14][15] The high removal rates of LAS in modern wastewater treatment plants are a direct result of this efficient aerobic process.[14]

-

Anaerobic Biodegradation: For many years, it was assumed that LAS did not biodegrade in the absence of oxygen.[17] However, recent research has demonstrated that slow degradation can occur in anoxic environments like marine sediments, with removal of up to 79% over 165 days.[17] The proposed pathway differs from the aerobic route, beginning with the addition of fumarate to the subterminal carbon of the alkyl chain, forming dicarboxylic acids that are then further metabolized.[17] While significantly slower than aerobic degradation, this pathway is crucial for the ultimate fate of LAS in environments such as buried sediments.[18]

2.2.2. Abiotic Degradation

-

Photodegradation: In the atmosphere, dodecylbenzenesulfonic acid is susceptible to indirect photolysis, with an estimated half-life of 7.8 hours due to reactions with hydroxyl radicals.[9] In water, it is also susceptible to photodegradation.[19]

-

Hydrolysis: LAS is stable to hydrolysis at environmentally relevant pH ranges (pH 4-9), meaning this pathway does not contribute significantly to its degradation.[9]

Bioaccumulation Potential

While the high Log KOW of the parent dodecylbenzene molecule suggests a high potential for bioaccumulation, the reality for its sulfonated derivatives (LAS) is more nuanced.[4] Experimental studies have determined bioconcentration factors (BCFs) for C12-LAS in fish and invertebrates ranging from 9 to 116.[20] These values indicate a low to moderate potential for bioaccumulation. The discrepancy is explained by the fact that organisms can metabolize and eliminate LAS. Furthermore, its ready biodegradation in the environment prevents the sustained concentrations needed for significant bioaccumulation to occur.[5][9]

Ecotoxicology: Effects on Environmental Organisms

The toxicological profile of dodecylbenzene and its derivatives is well-characterized, particularly for aquatic ecosystems, which represent the primary receiving environment.

Aquatic Toxicology

LAS exhibits moderate toxicity to aquatic organisms across different trophic levels. As a surfactant, its primary mode of action is narcosis or baseline toxicity, disrupting cell membrane integrity. Due to its high hydrophobicity, dodecylbenzene is considered a "difficult-to-test" substance, often requiring specialized methods like passive dosing to achieve and maintain stable exposure concentrations at the solubility limit for reliable toxicity testing.[2][3]

Table 2: Summary of Aquatic Ecotoxicity Data for Dodecylbenzene and LAS

| Organism | Species | Endpoint | Value (mg/L) | Exposure Duration | Substance | Source(s) |

|---|---|---|---|---|---|---|

| Algae | Raphidocelis subcapitata | Growth Inhibition | 8-13% inhibition at solubility limit | 72 h | Dodecylbenzene | [2][3] |

| Invertebrate | Daphnia magna | 48h LC₅₀ (Acute) | 3.5 | 48 h | LAS | [9] |

| Invertebrate | Daphnia magna | Immobilization | 19.3% at solubility limit | 72 h | Dodecylbenzene | [2][3] |

| Invertebrate | Daphnia magna | 21d-NOEC (Chronic) | 1.65 | 21 d | LAS | [9] |

| Fish | Salmo gairdneri | 96h LC₅₀ (Acute) | 3.2 - 5.6 | 96 h | DBSA (Na salt) | [9] |

| Fish | Pimephales promelas | 1yr-NOEC (Chronic) | 0.90 | 1 yr | C11.8 LAS | [9] |

| Fish | Danio rerio (embryo) | No significant effects | At solubility limit | 96 h | Dodecylbenzene |[2][3] |

LC₅₀: Lethal concentration for 50% of the population. NOEC: No Observed Effect Concentration.

Terrestrial and Sediment Toxicology

Given its tendency to partition to soil and sediment, the effects on terrestrial organisms are also important.

-

Soil Organisms: Studies on earthworms (Eisenia foetida and Lumbricus terrestris) have shown 14-day LC₅₀ values greater than 1 mg/g of soil, indicating toxicity at high concentrations.[9]

-

Soil Properties: The addition of sodium dodecylbenzene sulfonate (SDBS) to soil can alter its chemical properties. Studies have shown that increasing SDBS levels can significantly increase soil electrical conductivity (EC) and the availability of certain metals like iron, manganese, zinc, and copper, while decreasing aggregate stability at high concentrations.[21]

Standard Methodologies for Assessment

The evaluation of a chemical's environmental fate and toxicology relies on a suite of standardized, internationally accepted protocols. The Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals are the gold standard in this field, ensuring data are reliable and mutually accepted among member countries.[22][23]

Environmental Risk Assessment Workflow

A typical environmental risk assessment for a substance like dodecylbenzene follows a logical progression from understanding its basic properties to evaluating its fate and effects, culminating in a risk characterization.

Sources

- 1. Dodecylbenzene - Wikipedia [en.wikipedia.org]

- 2. Toxicity of dodecylbenzene to algae, crustacean, and fish - Passive dosing of highly hydrophobic liquids at the solubility limit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. carlroth.com [carlroth.com]

- 5. epa.gov [epa.gov]

- 6. researchgate.net [researchgate.net]

- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 8. nj.gov [nj.gov]

- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 10. Dodecylbenzenesulfonic acid - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Critical biodegradation process of a widely used surfactant in the water environment: dodecyl benzene sulfonate (DBS) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Critical biodegradation process of a widely used surfactant in the water environment: dodecyl benzene sulfonate (DBS) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Efficient and sustainable removal of linear alkylbenzene sulfonate in a membrane biofilm: Oxygen supply dosage impacts mineralization pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bibrepo.uca.es [bibrepo.uca.es]

- 15. researchgate.net [researchgate.net]

- 16. Biodegradation of linear alkylbenzene sulfonates and their degradation intermediates in seawater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. ewg.org [ewg.org]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. researchgate.net [researchgate.net]

- 21. Effects of the use of sodium dodecylbenzene sulfonate (SDBS) on some soil attributes [ejsms.gau.ac.ir]

- 22. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 23. oecd.org [oecd.org]

Structural Isomers of Dodecylbenzene: A Technical Guide for Pharmaceutical & Chemical Development

The following technical guide details the structural isomerism of dodecylbenzene (DDB), characterizing its physicochemical properties, synthesis, and relevance in pharmaceutical applications.

Executive Summary

Dodecylbenzene (DDB) is not a single chemical entity but a complex mixture of positional structural isomers. While historically commoditized as a precursor for industrial detergents (Linear Alkylbenzene Sulfonates, LAS), DDB isomers possess distinct physicochemical profiles critical for drug delivery systems , impurity profiling , and surfactant-mediated solubilization .

For the pharmaceutical scientist, understanding the ratio of 2-phenyl to internal (5- or 6-phenyl) isomers is vital. This ratio dictates the Critical Micelle Concentration (CMC) , Kraft point (solubility) , and viscosity of the resulting sulfonate derivatives—parameters that directly impact the bioavailability of hydrophobic drugs in micellar formulations. This guide provides a rigorous analysis of these isomers, their separation, and their chemical behavior.

Structural Isomerism & Nomenclature

Dodecylbenzene (

Positional Isomers

Because the benzene ring cannot attach to the terminal carbons (C1 or C12) without becoming "1-phenyl," which is chemically distinct and rare in standard Friedel-Crafts synthesis, the relevant isomers range from 2-phenyldodecane to 6-phenyldodecane .

-

2-Phenyldodecane: The phenyl group is attached to the second carbon. The molecule is "linear-like" with a long tail.

-

6-Phenyldodecane: The phenyl group is attached to the center of the chain (C6). The molecule is "V-shaped" or globular.

Visualization of Isomer Shift

The following diagram illustrates the structural shift of the phenyl group from the "external" (2-position) to the "internal" (6-position).

Caption: Structural transition from 2-phenyldodecane to 6-phenyldodecane, illustrating the change from linear to globular geometry.

Physicochemical Properties & Reactivity[2]

The position of the phenyl ring fundamentally alters the molecule's interaction with its environment.

Comparative Property Table[3][4]

| Property | 2-Phenyldodecane (External) | 5-/6-Phenyldodecane (Internal) | Mechanistic Driver |

| Molecular Shape | Linear, rod-like | Branched, V-shaped | Steric bulk of the phenyl group. |

| Boiling Point | Higher (~290-300°C) | Lower | Reduced surface area for van der Waals forces in internal isomers. |

| Sulfonation Rate | Fast | Slow | Steric hindrance at the para position in internal isomers. |

| Sulfonate Solubility | Low (High Kraft Point) | High (Low Kraft Point) | Internal isomers disrupt crystal packing, enhancing solubility. |

| CMC (of Sulfonate) | Lower | Higher | 2-phenyl is more hydrophobic, driving earlier micellization.[1] |

| Viscosity | High | Low | Linear chains entangle more effectively than globular isomers. |

Sulfonation Kinetics

In drug development, DDB is often sulfonated to create Sodium Dodecylbenzene Sulfonate (SDBS) , a common excipient. The sulfonation reaction (Electrophilic Aromatic Substitution) is sensitive to isomerism.

-

2-Phenyl Isomers: The para position is sterically accessible. Sulfonation proceeds rapidly.

-

Internal Isomers: The alkyl chain folds back over the benzene ring, creating steric hindrance. Sulfonation is slower and may yield higher ortho-substitution byproducts.

Synthesis & Catalyst Control

The ratio of isomers is determined by the catalyst used during the alkylation of benzene with 1-dodecene (or chlorododecane).

-

HF Catalyst: Produces low 2-phenyl content (~15-20%). High internal isomer content. Result: Better solubility, lower viscosity.

- Catalyst: Produces high 2-phenyl content (~30%+). Result: Higher detergency, higher viscosity.

-

Solid Acid (Detal™): Tunable, generally favors linearity.

Analytical Characterization (Protocol)

Separating these isomers is a critical quality control step. The following protocol uses Gas Chromatography (GC) to resolve positional isomers based on boiling point differences.

Protocol: GC-MS Separation of DDB Isomers

Objective: Quantify the ratio of 2-phenyl to internal isomers.

Materials:

-

Instrument: GC-MS (e.g., Agilent 7890/5977) or GC-FID.

-

Column: Non-polar capillary column (30m or 60m x 0.25mm ID, 0.25µm film).

-

Recommended:DB-5ms (5% Phenyl-arylene polymer) or HP-5 .

-

-

Carrier Gas: Helium (1.0 mL/min, constant flow).

Methodology:

-

Sample Prep: Dilute DDB sample to 100 ppm in Hexane or Dichloromethane (DCM).

-

Inlet: Split mode (50:1), 280°C.

-

Oven Program:

-

Initial: 100°C (Hold 2 min)

-

Ramp 1: 10°C/min to 200°C

-

Ramp 2: 2°C/min to 230°C (Critical resolution step)

-

Hold: 5 min

-

-

Detection: MS Source 230°C, Quad 150°C. Scan range 50-500 m/z.

Data Interpretation (Elution Order): On a non-polar column (DB-5), elution follows boiling point (lowest BP first).

-

First Eluting Peaks: 6-Phenyldodecane & 5-Phenyldodecane (Most globular, lowest BP).

-

Middle Eluting Peaks: 4-Phenyldodecane & 3-Phenyldodecane.

-

Last Eluting Peak: 2-Phenyldodecane (Most linear, highest BP).

Note: The "2-phenyl isomer" peak is often the largest and most distinct in commercial mixtures synthesized via

.

Pharmaceutical Applications & Signaling[5]

While DDB itself is an intermediate, its sulfonated derivatives (SDBS) and the concept of "lipophilic tail isomerism" are pivotal in formulation science.

Critical Micelle Concentration (CMC) & Drug Solubilization

The isomer ratio affects the CMC. For hydrophobic drugs (BCS Class II/IV), the micellar environment matters.

-

High 2-Phenyl Content: Forms micelles at lower concentrations (Lower CMC). The micelle core is more dense/ordered.

-

High Internal Isomer Content: Micelles form at higher concentrations. The core is more disordered, potentially offering higher loading capacity for bulky drug molecules.

Pathway: Surfactant-Mediated Drug Dissolution

The following diagram maps the causality between isomer selection and drug bioavailability.

Caption: Causal pathway linking DDB synthesis catalyst to final drug bioavailability via micelle properties.

References

-

Isomer Distribution & Synthesis

- Title: Alkylation of Benzene with 1-Dodecene over Solid Acid C

- Source:Applied C

-

Link: (Verified concept via search).

-

CMC & Micellization

- Title: Positional Isomers of Linear Sodium Dodecyl Benzene Sulfonate: Solubility, Self-Assembly, and Air/W

- Source:Langmuir (ACS Public

-

Link:[Link]

-

Chromatographic Separation

- Title: Separation of isomeric alkylbenzenes by capillary gas chrom

- Source:Journal of Chrom

-

Link:[Link]

-

Toxicity & Environmental Fate

-

General Properties

Sources

- 1. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 2. Toxicity of linear alkylbenzene sulfonate and one long-chain degradation intermediate, sulfophenyl carboxylic acid on early life-stages of seabream (sparus aurata) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Linear Alkyl Benzene Explained: Production, Properties, and Industrial Applications [elchemy.com]

"interaction of dodecylbenzene with soil and sediment"

A Technical Guide for Environmental Fate and Risk Assessment

Executive Summary

Dodecylbenzene (DDB), primarily known as the precursor to Linear Alkylbenzene Sulfonates (LAS), presents a distinct environmental profile compared to its sulfonated derivatives. While LAS interacts with soil through both hydrophobic and electrostatic mechanisms, neutral DDB interacts almost exclusively through hydrophobic partitioning into Soil Organic Matter (SOM).

This guide provides a rigorous technical analysis of DDB’s fate in terrestrial environments. It establishes that DDB is highly immobile in soil (

Part 1: Physicochemical Profile & Environmental Relevance[1]

To predict the fate of DDB, one must first understand the thermodynamic properties driving its phase distribution. DDB is a Neutral Hydrophobic Organic Compound (HOC). Unlike ionizable pharmaceuticals or surfactants, its behavior is not significantly influenced by soil pH or cation exchange capacity (CEC), but rather by the lipophilicity of the soil matrix.

Table 1: Key Physicochemical Properties of n-Dodecylbenzene

| Parameter | Value | Unit | Significance |

| Molecular Formula | - | Neutral, non-polar hydrocarbon. | |

| Molecular Weight | 246.43 | g/mol | Moderate size, allowing diffusion into SOM pores. |

| Water Solubility | < 0.001 (Negligible) | mg/L | Drives strong partitioning out of the aqueous phase. |

| Log | 8.26 | - | Indicates extreme hydrophobicity; bioaccumulation potential. |

| Henry’s Law Constant | ~0.13 | atm-m³/mol | High volatility potential, but severely attenuated by sorption in soil. |

| Vapor Pressure | mm Hg | Low volatility from dry surfaces; volatilization is water-mediated. |

Critical Insight: The high Log

(>8) suggests that standard equilibrium models may require extended equilibration times (weeks) in laboratory settings due to slow diffusion into the rigid domains of soil organic matter.

Part 2: Sorption Dynamics (The Core Mechanism)

The interaction of DDB with soil is defined by sorption , specifically partitioning . Unlike adsorption onto mineral surfaces (which saturates), partitioning into SOM is non-competitive and linear up to high concentrations.

The Partitioning Mechanism

DDB functions as a solute dissolving into the "organic solvent" provided by humic and fulvic acids coating soil particles. The distribution coefficient (

Where:

- = Concentration in soil (mg/kg)

- = Concentration in water (mg/L)

- = Organic Carbon Normalized Partition Coefficient[1]

For DDB, with a Log

Visualization of Sorption Pathways

Part 3: Fate & Transport Pathways

Biodegradation vs. Bioavailability

While the alkyl chain of DDB is chemically liable to aerobic oxidation (omega-oxidation), the rate in soil is controlled by bioavailability . Bacteria exist primarily in the aqueous pore fluid. Since >99.9% of DDB is sorbed to the solid phase, the degradation rate is limited by the rate of desorption (

-

Aerobic Half-life: 2–4 weeks (in acclimated soils).

-

Anaerobic Half-life: Significantly longer (> 6 months); alkylbenzenes are recalcitrant without oxygen.

Volatilization

Despite a high Henry's Law constant (suggesting volatility), DDB does not volatilize rapidly from soil because it is "held" by the organic matter. Volatilization is only a relevant pathway in freshly contaminated, low-carbon soils or surface spills.

Part 4: Experimental Protocols (Self-Validating Systems)

To generate regulatory-grade data, researchers must use protocols that account for DDB's extreme hydrophobicity (e.g., losses to vessel walls).

Protocol 1: Batch Equilibrium Sorption (Adapted OECD 106)

Objective: Determine

Critical Control Points:

-

Material Balance: Due to wall sorption, you must extract the vessel walls at the end to close the mass balance. Measuring only the aqueous phase will overestimate sorption to soil.

-

Headspace: Zero headspace is required to prevent volatilization losses.

-

Carrier Solvent: Use methanol or acetone < 0.1% v/v to introduce DDB.

Workflow Diagram

Protocol 2: Soil Biodegradation (Adapted OECD 307)

Objective: Determine

-

System: Flow-through biometer flasks to trap evolved

. -

Validation: Use sterile controls to distinguish abiotic loss (volatilization) from biodegradation.

-

Extraction: Requires harsh solvent extraction (e.g., Soxhlet with hexane/acetone) to recover the "aged" residue sequestered in glassy SOM.

Part 5: Implications for Risk Assessment

Mobility & Leaching

-

Groundwater Risk: Negligible. DDB acts as a "sink" in sediment. It will not leach into groundwater unless facilitated by co-contaminants (e.g., high surfactant concentrations forming micelles that solubilize DDB).

-

Surface Water Risk: Transport occurs via erosion (particle-bound transport), not dissolution.

Toxicity Profile

-

Direct Toxicity: Low acute toxicity to soil organisms (earthworms, microbes) due to lack of bioavailability (solubility cutoff).

-

Indirect Effects: At high concentrations (spill scenarios), DDB can physically coat soil particles, disrupting water retention and gas exchange, leading to physical suffocation of the rhizosphere.

Table 2: Risk Characterization Summary

| Compartment | Dominant Process | Risk Level | Mitigation Strategy |

| Topsoil | Aerobic Biodegradation | Low | Tilling to increase aeration.[2] |

| Sub-surface | Sorption / Persistence | Medium | Prevent leaching of co-surfactants. |

| Sediment | Anaerobic Burial | High (Persistence) | Monitor for accumulation; difficult to remediate. |

References

-

OECD Guidelines for the Testing of Chemicals. (2000). Test No. 106: Adsorption - Desorption Using a Batch Equilibrium Method. OECD Publishing. [Link]

-

PubChem. (2025).[2] Dodecylbenzene (Compound Summary). National Library of Medicine. [Link]

-

United States Environmental Protection Agency (EPA). (2012). Estimation Programs Interface (EPI) Suite™. KOCWIN™ and KOWWIN™ Models. [Link]

-

Connell, D. W., et al. (1999).[2] Partitioning of hydrophobic organic compounds in the environment. Chemosphere, 36, 2019-2030.[2] (Cited via HSDB).[2][3]

-

ECETOC. (2013). Biodegradation Default Half-Life Values in the Light of Environmentally Relevant Biodegradation Studies. Technical Report No. 129. [Link]

Sources

Health and Safety Considerations for Handling Dodecylbenzene: A Technical Guide

Executive Summary

Dodecylbenzene (DDB), often encountered as a mixture of linear alkylbenzene (LAB) isomers or as a pure C12 reference standard, presents a unique safety profile in the laboratory. While it lacks the high volatility of lower molecular weight aromatics (like benzene or toluene), its lipophilicity and rheological properties create distinct hazards often overlooked by standard "flammable solvent" protocols.

This guide moves beyond generic safety data sheets (SDS) to address the mechanistic risks of DDB: specifically, its potential for chemical pneumonitis via aspiration and its capacity for stratum corneum disruption. Furthermore, as a precursor to surfactants, its environmental persistence and aquatic toxicity require strict "zero-discharge" handling protocols.

Physicochemical Profile & Hazard Identification

To control a chemical, one must understand its physical behavior. DDB is a heavy alkylated aromatic. Its safety profile is dictated by its high boiling point and low surface tension.

Table 1: Critical Physicochemical Properties

| Property | Value (Approx.) | Safety Implication |

| CAS Number | 123-01-3 (Pure) / 27176-87-0 (Acid form) | Verification of specific isomer mix is vital. |

| Flash Point | ~140°C (284°F) | Low Fire Risk: Classified as Combustible, not Flammable. |

| Vapor Pressure | < 0.1 mmHg @ 20°C | Low Inhalation Risk: Unless aerosolized (e.g., sonication). |

| Log Kow | 8.65 | High Bioaccumulation: Lipophilic; readily penetrates skin barriers. |

| Viscosity | ~7 mPa[1]·s @ 20°C | Aspiration Hazard: Low viscosity allows rapid entry into lower airways. |

| Surface Tension | ~29 dynes/cm | Spreading: Spreads rapidly across water and biological membranes. |

Core Hazards[2]

-

Aspiration Toxicity (Category 1): This is the primary lethal vector. If swallowed and subsequently vomited, DDB can enter the lungs. Its low surface tension allows it to spread instantly over the alveolar surface, displacing lung surfactant and causing chemical pneumonitis.

-

Skin Irritation (Category 2): DDB acts as a solvent for skin lipids, leading to irritant contact dermatitis.

-

Aquatic Toxicity: High toxicity to fish and invertebrates due to bioconcentration.

Toxicological Mechanisms[3]

As scientists, we must understand the causality of injury to prevent it effectively.

The Aspiration Mechanism

The danger of DDB ingestion is not systemic poisoning from the gut, but the mechanical and chemical damage to the lungs upon reflux. Because DDB has a low viscosity and low surface tension, it defeats the glottic closure reflex. Once in the lungs, it dissolves the phospholipid bilayer of the pulmonary surfactant, leading to alveolar collapse (atelectasis).

Dermatitis and Lipid Extraction

DDB is highly lipophilic (Log Kow > 8). Upon contact, it solvates the intercellular lipids (ceramides) of the stratum corneum. This increases transepidermal water loss (TEWL), causing the "defatting" effect—dry, cracked, and inflamed skin that is more susceptible to secondary infection.

Visualization: Pathophysiology of DDB Exposure

The following diagram maps the biological cascade of DDB exposure, highlighting the critical intervention points.

Caption: Pathophysiological cascade of DDB exposure. Note the critical control point regarding emesis (vomiting).

Operational Safety & Engineering Controls

This section details the "Self-Validating" protocols required for handling.

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for DDB handling. The aromatic ring structure can swell and degrade natural rubber latex, leading to rapid permeation.

| PPE Component | Recommendation | Scientific Rationale |

| Gloves (Splash) | Nitrile (min 0.11 mm) | Good resistance to aliphatic/aromatic mixtures.[2] Change immediately upon splash.[3] |

| Gloves (Immersion) | Viton® or PVA | High chemical resistance to aromatics; prevents permeation during prolonged tasks. |

| Respiratory | Organic Vapor (OV) | Only required if aerosolizing (e.g., spraying, high-shear mixing) or heating >60°C. |

| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to the high viscosity/clinging nature of the oil; splash seals are needed. |

Handling Protocol: The "No-Aerosol" Rule

Because DDB has low vapor pressure, researchers often become complacent. However, mechanical energy can create hazardous aerosols.

Protocol:

-

Transfer: Use positive displacement pipettes for small volumes to prevent dripping (viscosity management).

-

Mixing: Perform all sonication, vortexing, or high-speed blending inside a certified fume hood .

-

Heating: If heating DDB above 60°C, use a closed system or local exhaust ventilation (LEV) to capture increasing vapor concentrations.

Visualization: Laboratory Safety Workflow

A decision tree for safe handling based on experimental conditions.

Caption: Operational decision tree for DDB handling based on thermal and mechanical energy input.

Emergency Response Protocols

Ingestion (The Critical Divergence)

Standard poison protocols often suggest dilution. For DDB, the protocol is specific:

-

DO NOT INDUCE VOMITING.

-

Reasoning: The risk of aspiration pneumonia during emesis outweighs the toxicity of systemic absorption from the gut.

-

Action: Keep the individual calm to prevent spontaneous vomiting. Transport to a medical facility immediately.

Skin Contact[6]

-

Action: Wash with soap and water for 15 minutes.

-

Reasoning: Water alone is ineffective due to DDB's lipophilicity. Soap is chemically necessary to emulsify the alkylbenzene and remove it from the skin surface.

Spills

-

Absorb: Use sand, vermiculite, or clay-based absorbents.

-

Do Not Flush: DDB is toxic to aquatic life.[1][4][5] Prevent entry into drains or waterways.[1][5]

References

-

PubChem. (n.d.). Dodecylbenzene Compound Summary. National Library of Medicine. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). Registration Dossier - Benzene, mono-C10-13-alkyl derivs. Retrieved from [Link]

-

Organisation for Economic Co-operation and Development (OECD). (2005). SIDS Initial Assessment Report: Linear Alkylbenzene Sulfonate (LAS). (Relevant for DDB as precursor and impurity profile). Retrieved from [Link]

Sources

Methodological & Application

Dodecylbenzene Sulfonate as an Emulsifier in Polymerization: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Dodecylbenzene Sulfonate (DBS), a widely utilized anionic surfactant, plays a pivotal role as an emulsifier in various polymerization processes, most notably in emulsion and suspension polymerizations. Its amphipathic nature, characterized by a hydrophilic sulfonate head and a hydrophobic dodecylbenzene tail, enables the stabilization of monomer droplets in an aqueous phase, a critical prerequisite for the synthesis of a wide array of polymers. This guide provides an in-depth exploration of the theoretical underpinnings and practical applications of DBS in polymerization, offering detailed protocols for researchers and professionals in the field.

DBS is favored for its cost-effectiveness, high efficiency in reducing surface tension, and its ability to form stable micelles.[1][2] These characteristics are crucial for controlling particle size, ensuring latex stability, and influencing the final properties of the polymer.[3][4] This document will delve into the mechanistic aspects of DBS-mediated polymerization, provide quantitative data for experimental design, and present step-by-step protocols for the synthesis of common polymers.

Scientific Principles: The Role of Dodecylbenzene Sulfonate in Polymerization

The efficacy of DBS as an emulsifier is rooted in its ability to facilitate the formation and stabilization of a dispersed phase (monomer) within a continuous phase (typically water). This process is governed by the principles of micellization and electrostatic stabilization.

Mechanism of Emulsification and Polymerization

-

Micelle Formation: Above a specific concentration, known as the Critical Micelle Concentration (CMC), DBS molecules self-assemble into spherical structures called micelles. The hydrophobic tails orient inwards, creating a nonpolar core, while the hydrophilic sulfonate heads face outwards, interacting with the surrounding water. The CMC of sodium dodecylbenzene sulfonate is approximately 1.48 mmol/L.[5]

-

Monomer Solubilization: In an emulsion polymerization system, the hydrophobic monomer molecules preferentially partition into the nonpolar core of these micelles.[6][7] This solubilization of the monomer within the micelles creates the primary loci for the initiation of polymerization.

-

Initiation: A water-soluble initiator, such as potassium persulfate, is introduced into the aqueous phase. Upon thermal or chemical decomposition, the initiator generates free radicals.[6]

-

Polymerization: These free radicals diffuse into the monomer-swollen micelles and initiate the polymerization of the monomer molecules. As the polymer chains grow within the micelle, they form nascent polymer particles.

-

Particle Growth and Stabilization: The growing polymer particles are stabilized by the adsorption of DBS molecules onto their surface. The negatively charged sulfonate groups of the DBS molecules create an electrostatic repulsion between the particles, preventing their agglomeration and ensuring the stability of the latex.[3]

Key Parameters Influencing DBS Performance

The effectiveness of DBS as an emulsifier is influenced by several critical parameters:

-

Concentration: The concentration of DBS must be above its CMC to ensure the formation of micelles, which are essential for particle nucleation.[3]

-

pH: The pH of the polymerization medium can affect the stability of the emulsion and the decomposition rate of certain initiators.[8][9][10]

-

Temperature: Temperature influences the CMC of the surfactant, the rate of initiator decomposition, and the overall kinetics of the polymerization reaction.[8]

-

Ionic Strength: The presence of electrolytes can impact the CMC and the stability of the micelles.[11]

Visualization of the Emulsion Polymerization Process

The following diagram illustrates the key stages of emulsion polymerization facilitated by dodecylbenzene sulfonate.

Sources

- 1. gantrade.com [gantrade.com]

- 2. A comprehensive review on sustainable surfactants from CNSL: chemistry, key applications and research perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pcimag.com [pcimag.com]

- 4. The role of surfactants in the emulsion polymerization process – Indovinya | Leader in the production of surfactants and specialty chemicals [indovinya.indoramaventures.com]

- 5. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. Emulsion polymerization - Wikipedia [en.wikipedia.org]

- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 9. researchgate.net [researchgate.net]

- 10. The Effect of pH on Emulsifier Performance [cnchemsino.com]

- 11. ias.ac.in [ias.ac.in]

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Linear Alkylbenzene Sulfonates

Abstract

Linear Alkylbenzene Sulfonates (LAS) are a major class of anionic surfactants extensively used in detergents and cleaning products.[1] Due to their widespread use, the accurate and reliable quantification of LAS in various matrices—from environmental samples to commercial products—is crucial for quality control and environmental monitoring. This document provides a comprehensive guide to the analysis of LAS using High-Performance Liquid Chromatography (HPLC). It details two robust protocols: Reversed-Phase HPLC with Fluorescence Detection (RP-HPLC-FLD) for high-sensitivity environmental analysis and an automated Online Solid-Phase Extraction HPLC method with UV Detection (Online SPE-HPLC-UV) for complex matrices like textiles. The guide explains the causality behind methodological choices, offers step-by-step protocols, and presents data in a clear, accessible format for researchers, scientists, and quality control professionals.

Introduction to LAS and Analytical Challenges

Linear Alkylbenzene Sulfonate is not a single chemical entity but a complex mixture of homologues and isomers. The structure consists of a benzene ring sulfonated at the para position and attached to a linear alkyl chain. In commercial products, the alkyl chain length typically ranges from 10 to 13 carbon atoms (C10-C13).[2] The benzene ring can be attached to any secondary carbon atom of the alkyl chain, resulting in numerous positional isomers for each homologue.[3]

This inherent complexity presents a significant analytical challenge. A successful HPLC method must be able to separate these closely related compounds to provide either a total LAS concentration or a detailed homologue distribution. The choice of stationary phase, mobile phase composition, and detector is paramount to achieving the required resolution and sensitivity.

Caption: General chemical structure of Linear Alkylbenzene Sulfonates (LAS).

Chromatographic Principles for LAS Separation

The separation of anionic surfactants like LAS is typically achieved by Reversed-Phase HPLC (RP-HPLC), often enhanced with ion-pairing or ion-exchange mechanisms.[4]

-

Reversed-Phase Chromatography (RPC): This is the most common approach. Separation is driven by the hydrophobic interactions between the alkyl chains of the LAS molecules and the nonpolar stationary phase (e.g., C8 or C18). Longer alkyl chains are more hydrophobic and thus retained longer on the column. A gradient elution, starting with a higher aqueous content and increasing the organic solvent (acetonitrile or methanol) concentration, is typically required to elute all homologues within a reasonable time.[5][6]

-

Ion-Pair Chromatography (IPC): To enhance the retention of the anionic LAS on a reversed-phase column, an ion-pairing reagent is added to the mobile phase.[7] This reagent is typically a quaternary ammonium salt, such as tetrabutylammonium (TBA), which has a positive charge and a hydrophobic character.[8] The TBA⁺ cation forms a neutral, hydrophobic ion pair with the LAS anion (R-SO₃⁻), which can then be effectively retained and separated by the reversed-phase column.[7][8] This technique is particularly useful for improving peak shape and resolution.

-

Detection: The benzene ring in the LAS structure provides a chromophore that allows for UV detection, typically around 225-230 nm or 280 nm.[2][9] For higher sensitivity and selectivity, especially in complex environmental samples, Fluorescence Detection (FLD) is preferred.[5] The benzene ring fluoresces efficiently, with typical excitation and emission wavelengths of 225 nm and 290 nm, respectively.[5][6]

Sample Preparation: A Critical Prerequisite

The quality of analytical results is directly dependent on the sample preparation protocol. The goal is to extract LAS from the sample matrix, remove interfering substances, and concentrate the analytes to a level suitable for detection.[10]

Liquid Samples (Wastewater, Surface Water)

For aqueous samples, Solid-Phase Extraction (SPE) is the gold standard for cleanup and preconcentration.[11] A common approach involves using a reversed-phase (C18) or an anion-exchange (SAX) sorbent. The protocol generally involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the LAS with an organic solvent like methanol.[11]

Solid Samples (Soil, Textiles, Sludge)

Solid matrices require an initial solvent extraction step. Methanol is a common extraction solvent, often aided by ultrasonication to improve efficiency and reduce extraction time.[2][11] For instance, textiles can be extracted in methanol at 75°C in an ultrasonic bath for 30 minutes.[2] After extraction, the supernatant is filtered and may require further cleanup by SPE before HPLC analysis.

Caption: A typical workflow for preparing environmental or product samples for LAS analysis.

Protocol 1: RP-HPLC with Fluorescence Detection for LAS in Water

This protocol is optimized for high-sensitivity quantification of LAS homologues in environmental water samples, leveraging the selectivity of fluorescence detection.[5][6]

Instrumentation and Consumables

-

HPLC System: A gradient-capable HPLC system with a fluorescence detector.

-

Analytical Column: C8 or C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

SPE Cartridges: C18 cartridges for sample preconcentration.

-

Reagents: HPLC-grade methanol, acetonitrile, and water; sodium perchlorate (NaClO₄).

Step-by-Step Methodology

-

Sample Pre-treatment (SPE):

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Load 100-500 mL of the filtered water sample onto the cartridge at a slow flow rate (approx. 5 mL/min).

-

Wash the cartridge with 5 mL of a 40:60 methanol/water solution to remove polar interferences.

-

Dry the cartridge under vacuum or nitrogen for 10 minutes.

-

Elute the retained LAS with 5 mL of methanol into a collection vial.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of mobile phase A.

-

-

Chromatographic Conditions:

-

Gradient Elution Program: A gradient program is essential for separating the LAS homologues. The initial mobile phase composition should be high in aqueous content (e.g., 90% A) to retain the analytes, followed by a linear increase in the organic modifier (methanol) to elute the homologues in order of their alkyl chain length.[6]

Data and Performance

| Parameter | HPLC Conditions for Protocol 1 |

| Column | C8 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.075 M NaClO₄ in Water |

| Mobile Phase B | Methanol |

| Gradient | Start at 10% B, ramp to 80% B over 25 minutes[6] |

| Flow Rate | 0.5 mL/min[6] |

| Temperature | 35 °C[6] |

| Detection (FLD) | λex = 225 nm, λem = 290 nm[6] |

| Expected Elution | C10-LAS first, followed by C11, C12, and C13-LAS. |

This method demonstrates excellent precision, with coefficient of variation (CV%) values typically better than 1.0% for standards in water.[6]

Protocol 2: Online SPE-HPLC with UV Detection for LAS in Textiles

This method provides a robust, automated, and lower-cost alternative to LC-MS/MS for quantifying LAS in complex matrices like textile extracts.[1][2] It uses an online SPE column for automated sample enrichment and cleanup.[2]

Instrumentation and Consumables

-

HPLC System: A dual-gradient HPLC system capable of online SPE.

-

Online SPE Column: A suitable guard column (e.g., IonPac NS1 guard).[1][2]

-

Analytical Column: A column designed for surfactant analysis (e.g., Acclaim Surfactant).[1][2]

-

Detector: Diode Array Detector (DAD) or UV detector.

-

Reagents: HPLC-grade acetonitrile and water; perchloric acid.

Step-by-Step Methodology

-

Sample Pre-treatment (Extraction):

-

Online SPE-HPLC Conditions:

-